molecular formula C9H4F3NO B13165832 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one

5,6,8-Trifluoro-1,4-dihydroquinolin-4-one

Cat. No.: B13165832
M. Wt: 199.13 g/mol
InChI Key: QXGZPUDWSCDXCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,8-Trifluoro-1,4-dihydroquinolin-4-one is a fluorinated dihydroquinoline derivative that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. Compounds based on the 1,4-dihydroquinolin-4-one scaffold are of significant research interest due to their broad spectrum of pharmacological activities . Specifically, this scaffold has been identified as a promising core structure in the development of antiviral agents. Structural analogues have been synthesized and evaluated as potent inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV), demonstrating the high value of this chemotype in antiviral research . The presence of multiple fluorine atoms on the quinoline ring is a critical feature, as electron-withdrawing groups like fluorine are known to be fruitful for enhancing biological activity in this class of molecules . The dihydroquinolin-4-one nucleus is a prominent pharmacophore, and its structural elucidation is essential for understanding mechanisms of action at the molecular level and for designing new materials with targeted biological properties . This product is intended for use in chemical synthesis and biological screening as a building block for the creation of novel therapeutic candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4F3NO

Molecular Weight

199.13 g/mol

IUPAC Name

5,6,8-trifluoro-1H-quinolin-4-one

InChI

InChI=1S/C9H4F3NO/c10-4-3-5(11)9-7(8(4)12)6(14)1-2-13-9/h1-3H,(H,13,14)

InChI Key

QXGZPUDWSCDXCS-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(C=C2F)F)F

Origin of Product

United States

Synthetic Methodologies for 5,6,8 Trifluoro 1,4 Dihydroquinolin 4 One

General Synthetic Approaches to 1,4-Dihydroquinolin-4-ones

The synthesis of the 1,4-dihydroquinolin-4-one core structure is well-established in organic chemistry, with several named reactions providing reliable routes. mdpi.commdpi.com These methods typically involve the condensation and subsequent cyclization of aniline (B41778) derivatives with β-keto esters or their equivalents. mdpi.comwikipedia.org

Two of the most prominent methods are the Gould-Jacobs reaction and the Conrad-Limpach-Knorr synthesis. wikipedia.orgquimicaorganica.orgyoutube.com The Gould-Jacobs reaction involves the reaction of an aniline with an alkoxymethylenemalonic ester. wikiwand.comyoutube.com The process begins with a condensation/substitution to form an anilidomethylenemalonic ester, which then undergoes a thermal 6-electron cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline. wikiwand.comwikipedia.org This intermediate exists predominantly in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation afford the desired 4-hydroxyquinoline. wikiwand.comyoutube.com

The Conrad-Limpach-Knorr synthesis, on the other hand, utilizes the reaction of anilines with β-ketoesters. wikipedia.orgyoutube.comacs.org The regioselectivity of this reaction is highly dependent on the reaction temperature. At lower temperatures, kinetic control favors the formation of a β-anilinoacrylate, which cyclizes to the 4-quinolone. youtube.com Conversely, at higher temperatures, thermodynamic control leads to the formation of a β-ketoanilide intermediate, which upon cyclization yields the isomeric 2-quinolone. wikipedia.orgyoutube.com

Other notable methods include the Camps cyclization, which involves the intramolecular cyclization of N-(2-acylaryl)amides, and palladium-catalyzed carbonylative reactions that construct the quinolone ring from 2-iodoanilines and terminal acetylenes. mdpi.comnih.gov

Specific Preparative Routes for 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one and its Direct Precursors

The specific placement of fluorine atoms on the quinolone ring, as in this compound, necessitates the use of appropriately substituted starting materials.

Cyclization Reactions involving Trifluoroaniline Derivatives and β-Keto Esters

A direct and common approach to synthesizing fluorinated quinolones involves the application of the Gould-Jacobs reaction using a substituted trifluoroaniline. For the synthesis of this compound, 2,3,5-trifluoroaniline (B1306033) would be the required starting material. This aniline derivative is reacted with a suitable β-keto ester, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to construct the fluorinated quinolone ring system. wikiwand.comwikipedia.org

The reaction proceeds through an initial Michael addition of the aniline to the β-keto ester, followed by the elimination of an ethoxy group. ablelab.eu The resulting intermediate then undergoes an intramolecular cyclization at high temperatures to form the ethyl ester of the target quinolone. Subsequent hydrolysis and decarboxylation would yield this compound.

Synthesis from Substituted Tetrafluorobenzoic Acid Derivatives

An alternative strategy begins with a polyfluorinated benzoic acid derivative, such as tetrafluorobenzoic acid. This approach offers a different retrosynthetic disconnection, building the quinolone ring through a series of transformations. For instance, 2,3,4,5-tetrafluorobenzoic acid can be converted into 2-amino-3,4,5,6-tetrafluorobenzoic acid. This can then be acylated, for example, with acetic anhydride, to form the corresponding 2-acetylamino derivative. google.com

The resulting compound can be activated, for instance, by conversion to the acid chloride, and then reacted with a malonic acid half-ester in the presence of a strong base like n-butyl lithium. google.com This sequence leads to the formation of a β-keto ester intermediate, which can then undergo intramolecular cyclization to afford the fluorinated quinolone ring system. This method provides a versatile route to various substituted fluorinated quinolones. A similar approach has been used to synthesize 5-chloro-2,3,4-trifluorobenzoic acid, a valuable intermediate for quinolone synthesis. researchgate.net

Derivatization and Transformations from Related Fluorinated Quinolone Carboxylic Acids

This compound can also be conceptualized as a derivative of more complex, commercially available fluoroquinolone carboxylic acids like Norfloxacin (B1679917) or Ciprofloxacin (B1669076). mdpi.comgoogle.com These molecules already contain a fluorinated quinolone core. While direct defunctionalization at the N-1 and C-7 positions to arrive at the target compound is not a common synthetic route, the chemistry involved in the synthesis of these drugs provides insights into the manipulation of the quinolone scaffold.

The synthesis of novel fluoroquinolone analogues often involves the derivatization of the carboxylic acid group or substitution at the C-7 position. scielo.org.mxresearchgate.net For example, the synthesis of 5-fluoro analogues of Norfloxacin and Ciprofloxacin has been achieved starting from 5,6,7,8-tetrafluoroquinolone acids. sci-hub.senih.gov These precursors can undergo nucleophilic substitution reactions, primarily at the 7-position, to introduce various amine-containing side chains. nih.gov While not a direct synthesis of the title compound, this demonstrates the reactivity of polyfluorinated quinolones and the potential for modification of the quinolone ring system. The carboxylic acid functionality itself can be derivatized using various reagents to enhance detection in analytical methods or to be converted into other functional groups. researchgate.netnih.govthermofisher.com

Advanced Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methodologies. These principles have been applied to the synthesis of quinolones, including fluorinated derivatives. sciety.orgacs.orgqeios.comijpsjournal.comqeios.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comnih.gov In the context of quinolone synthesis, microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. conicet.gov.arresearchgate.netnih.gov

The Gould-Jacobs reaction, which often requires high temperatures and long reaction times for the cyclization step, is particularly amenable to microwave heating. wikiwand.comablelab.eu By using microwave irradiation, the synthesis of quinolone-3-carboxylates can be achieved in a one-pot procedure from anilines and diethyl ethoxymethylenemalonate in a matter of minutes, as opposed to several hours of refluxing in high-boiling solvents. conicet.gov.ar This rapid and efficient heating minimizes the formation of by-products. conicet.gov.ar Similarly, the hydrolysis of the resulting ester to the corresponding carboxylic acid can also be accelerated using microwave heating. conicet.gov.ar This technique has been successfully applied to the synthesis of various quinolone derivatives and represents a greener alternative to traditional methods by reducing energy consumption and reaction times. nih.govnih.gov

Catalyst-Mediated Reactions (e.g., Rh-catalyzed, TiO2 nanoparticles)

Catalyst-mediated reactions offer efficient and selective pathways for the synthesis of complex molecules like this compound. While specific catalytic syntheses for this exact trifluoro-substituted quinolinone are not extensively documented, analogous reactions with other fluorinated quinolines provide a strong basis for potential synthetic routes.

Rhodium-Catalyzed Synthesis: Rhodium catalysts have been effectively employed in the synthesis of various functionalized quinolines. rsc.org These reactions often proceed through C-H activation and subsequent annulation. For the synthesis of a trifluoro-dihydroquinolinone, a plausible approach involves the Rh(III)-catalyzed cyclization of a suitably substituted polyfluorinated aniline with an alkyne. The catalyst facilitates the formation of the heterocyclic ring under relatively mild conditions, offering a high degree of functional group tolerance. The general mechanism involves the coordination of the aniline to the rhodium center, followed by ortho-C-H activation and subsequent insertion of the alkyne to construct the quinoline (B57606) core.

Titanium Dioxide Nanoparticle-Catalyzed Synthesis: Titanium dioxide (TiO2) nanoparticles have emerged as robust and reusable heterogeneous catalysts for various organic transformations, including the synthesis of quinoline derivatives. Their high surface area and Lewis acidic sites can effectively promote the cyclization reactions required for the formation of the quinolinone ring. A potential application in the synthesis of this compound could involve a modified Friedländer annulation, where a polyfluorinated 2-aminoaryl ketone is condensed with a carbonyl compound in the presence of TiO2 nanoparticles. This method offers the advantages of catalyst recyclability and often milder reaction conditions compared to traditional homogeneous catalysts.

Solvent-Free and Green Solvent Applications

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact. bohrium.comsruc.ac.uk This includes the use of environmentally benign solvents and, where possible, the elimination of solvents altogether.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions can offer significant advantages, including reduced waste, lower costs, and often faster reaction times. beilstein-journals.orgnih.gov For the synthesis of poly-substituted quinolines, solvent-free protocols have been developed, for instance, utilizing microwave irradiation in a Gould-Jacobs reaction. ablelab.eu This approach involves heating a mixture of a polyfluoroaniline, such as 2,3,5-trifluoroaniline, with diethyl ethoxymethylenemalonate under microwave irradiation to induce cyclization. The high temperatures achieved rapidly in a microwave reactor can drive the reaction to completion in a short period without the need for a high-boiling solvent.

Green Solvent Applications: Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. scispace.com The synthesis of fluoroquinolone derivatives has been successfully carried out in water using recyclable catalysts like zirconia sulfuric acid nanoparticles. scispace.com This methodology typically involves the reaction of a halo-substituted fluoroquinolone precursor with an amine in refluxing water. The use of magnetized water has, in some cases, shown to further improve reaction outcomes. scispace.com Such green approaches significantly reduce the reliance on volatile and often toxic organic solvents.

Table 1: Comparison of Green Synthetic Methods for Fluoroquinolone Derivatives

Method Catalyst Solvent Key Advantages Reference
Microwave-assisted Gould-Jacobs None Solvent-free Rapid reaction times, reduced waste ablelab.eu
Nanoparticle-catalyzed amination Zirconia Sulfuric Acid Water Recyclable catalyst, environmentally benign solvent scispace.com

Regioselectivity and Stereoselectivity Considerations in Fluorinated Dihydroquinolinone Synthesis

The synthesis of specifically substituted quinolinones, such as this compound, requires precise control over the regiochemistry of the ring-forming reactions. Furthermore, if substituents are introduced at chiral centers, controlling the stereochemistry becomes paramount.

Regioselectivity: The regioselectivity of the cyclization step is a critical factor in the synthesis of polyfluorinated quinolinones. In reactions like the Gould-Jacobs synthesis, the cyclization of an asymmetrically substituted aniline can potentially lead to a mixture of regioisomers. For instance, the cyclization of 2,3,5-trifluoroaniline with diethyl ethoxymethylenemalonate could theoretically yield both the desired 5,6,8-trifluoro and the undesired 5,7,8-trifluoro isomers. The outcome is governed by both steric and electronic factors, where the cyclization typically occurs at one of the two ortho positions relative to the amino group. d-nb.inforesearchgate.net Detailed studies on the thermal cyclization of substituted (pyridyl)aminomethylenemalonates have shown that reaction conditions (gas-phase vs. solution-phase) can significantly influence the regiochemical outcome. d-nb.info

Stereoselectivity: While the parent this compound is achiral, the introduction of a substituent at the C3 position would create a stereocenter. Achieving high stereoselectivity in such cases is a significant synthetic challenge. Organocatalytic one-pot multistep transformations have been developed for the stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives. These methods, which can proceed via a Knoevenagel condensation/aza-Michael addition/electrophilic fluorination sequence, have demonstrated the ability to produce products with high diastereoselectivities. Although not specifically reported for the 5,6,8-trifluoro substitution pattern, these methodologies provide a framework for the potential asymmetric synthesis of C3-substituted derivatives.

Chemical Reactivity and Derivatization of the 5,6,8 Trifluoro 1,4 Dihydroquinolin 4 One Core

Reactions Involving the Quinolone Nitrogen (N-1) Atom

The nitrogen atom at the N-1 position of the quinolone ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents that can influence the compound's physicochemical properties and biological target interactions.

N-alkylation is a primary method for modifying the N-1 position. This is typically achieved through S(_N)2 reactions where the quinolone nitrogen acts as a nucleophile. ualberta.ca The introduction of various alkyl and substituted alkyl groups can significantly impact the molecule's activity. For instance, the synthesis of N-1 alkylamine and alkylphthalimide fluoroquinolones has been explored to probe for binding contacts with the active site of DNA gyrase. nih.gov The general synthetic route involves reacting the core quinolone with dibromoalkanes to yield N-1 alkylbromides, which can then be further functionalized. nih.gov

The length and nature of the side chain at N-1 are critical. Studies have shown that adding long, extended side chains can interfere with the binding of fluoroquinolones to topoisomerases and/or DNA. nih.gov For example, while N-1 butylamine and pentylamine derivatives of fluoroquinolones showed some inhibition of gyrase supercoiling activity, this effect was diminished with either shorter or longer alkyl chains. nih.gov

N-1 Substituent Effect on DNA Gyrase Inhibition Reference
ButylamineStrongest activity among N-1 alkylamines (approx. 26% inhibition) nih.gov
PentylamineModerate activity (approx. 13% inhibition) nih.gov
Alkylphenyl and BenzylWeak catalytic inhibition nih.gov

These findings highlight the sensitivity of biological activity to the steric and electronic properties of the substituent at the N-1 position.

Functionalization and Transformations at the Carbonyl Group (C-4)

The carbonyl group at the C-4 position is a key feature of the quinolone core, contributing to its planarity and electronic properties. While less commonly a site for direct derivatization compared to other positions, its presence is crucial for the biological activity of many quinolone derivatives. The C-4 carbonyl, along with the C-3 carboxylic acid, is often involved in the chelation of metal ions. researchgate.netnih.gov

Transformations of the C-4 keto group can lead to a loss of the characteristic quinolone structure. However, this position can act as a directing group for functionalization at other sites on the quinolone ring. For instance, the 4-oxo group can direct the functionalization of the C-5 position. chemrxiv.org

Reactivity of the Fluorinated Benzene Ring (C-5, C-6, C-8)

The trifluorinated benzene ring is a distinctive feature of 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one, and its reactivity is dominated by the strong electron-withdrawing nature of the fluorine atoms. This makes the ring susceptible to certain types of reactions, particularly nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution of Fluorine Atoms

The fluorine atoms on the benzene ring are potential leaving groups in nucleophilic aromatic substitution (S(_N)Ar) reactions. The high electronegativity of fluorine makes the attached carbon atoms electrophilic and susceptible to attack by nucleophiles. In the context of S(_N)Ar, fluoride can be a surprisingly good leaving group. youtube.com The rate of substitution is influenced by the position of the fluorine atom and the nature of the attacking nucleophile.

Generally, positions activated by the quinolone's electron-withdrawing groups are more susceptible to substitution. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. harvard.edu A variety of nucleophiles, including amines, alcohols, and thiols, can displace the fluorine atoms, providing a versatile method for introducing diverse functional groups onto the benzene ring. semanticscholar.org For example, the reaction of 4,5-difluoro-1,2-dinitrobenzene with 1,2-disubstituted amines, alcohols, and thiols leads to the formation of various heterocyclic systems. semanticscholar.org

Directed Functionalization at Specific Ring Positions

The existing substituents on the quinolone core can direct the functionalization of the benzene ring to specific positions. The nitrogen atom at N-1 and the carbonyl at C-4 can influence the regioselectivity of these reactions. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the site-selective modification of quinolines. nih.gov

For example, directing groups can be employed to achieve functionalization at positions that are otherwise difficult to access. The use of an N-oxide at the quinolone nitrogen can direct decorations at the C-2 and C-8 positions. chemrxiv.org Subsequently, the C-4 oxo group can be used to direct functionalization at the C-5 position. chemrxiv.org This programmed, site-selective functionalization allows for the systematic introduction of various substituents around the quinolone core.

Directing Group Target Position Type of Functionalization Reference
N-oxideC-2, C-8C-H functionalization chemrxiv.org
C-4 OxoC-5C-H functionalization chemrxiv.org

Reactions at the Carboxylic Acid Moiety (if present in derivatives at C-3)

Many biologically active quinolone derivatives possess a carboxylic acid group at the C-3 position. This functional group is crucial for their mechanism of action and also serves as a versatile handle for further chemical modifications. The presence of the carboxylic acid is often essential for antibacterial activity. nih.gov

The carboxylic acid can undergo a variety of standard transformations, including esterification, amidation, and conversion to other acid derivatives. msu.edu These modifications can be used to create prodrugs or to alter the pharmacokinetic properties of the parent compound. For example, a series of carboxamide derivatives of moxifloxacin have been synthesized by reacting the carboxylic acid with thionyl chloride to form the acid chloride, followed by reaction with an amine. who.int

Furthermore, the C-3 carboxylic acid group can be modified to incorporate various heterocyclic moieties. A common synthetic strategy involves the formation of functional derivatives of the carboxylic acid, such as hydrazides, which can then be cyclized to form heterocycles like 1,3,4-oxadiazoles or 1,2,4-triazoles. nih.gov

Formation of Coordination Complexes with Metal Ions

The 4-quinolone-3-carboxylic acid motif provides an excellent bidentate chelation site for a wide range of metal ions. nih.gov The carbonyl oxygen at C-4 and one of the oxygen atoms of the deprotonated carboxylic acid at C-3 are the primary coordination sites. nih.gov The formation of these metal complexes can have significant effects on the properties and biological activity of the quinolone.

Fluoroquinolones have been shown to form stable complexes with various transition metal ions, including copper(II), zinc(II), cobalt(II), and nickel(II). mdpi.comnih.gov The stoichiometry of these complexes can vary, with common ratios of metal to ligand being 1:1 and 1:2. nih.gov The stability of these complexes is an important consideration, with copper(II) complexes often showing high stability. mdpi.com

The formation of ternary complexes, involving a metal ion, a fluoroquinolone, and another ligand such as 1,10-phenanthroline, has also been extensively studied. mdpi.com These ternary complexes can exhibit enhanced biological activity. Spectroscopic techniques such as IR, and ¹H, ¹³C, and ¹⁹F NMR are used to characterize the structure of these metal complexes and confirm the coordination of the metal ion to the quinolone. ptfarm.pl

Metal Ion Typical Stoichiometry (Metal:Ligand) Significance Reference
Copper(II)1:1, 1:2Forms stable complexes, potential for enhanced biological activity mdpi.comnih.gov
Zinc(II)1:1, 1:2Can affect bioavailability nih.govptfarm.pl
Iron(III)1:1, 1:2, 1:3Forms highly stable complexes ptfarm.pl
Aluminum(III)1:1, 1:2, 1:3Can reduce bioavailability ptfarm.pl

The interaction with metal ions is a critical aspect of the chemistry of fluoroquinolones, influencing their solubility, pharmacokinetics, and mechanism of action. nih.gov

Oxidation and Aromatization Reactions of the this compound Core

The oxidation of the 1,4-dihydropyridin-4-one core structure of this compound represents a critical transformation to achieve the fully aromatic 5,6,8-trifluoroquinolin-4-ol (also known as 5,6,8-trifluoro-4-hydroxyquinoline). This aromatization process, involving a formal dehydrogenation, is a common and synthetically valuable reaction in quinoline (B57606) chemistry. While specific studies detailing the oxidation of this compound are not extensively documented in publicly available research, the reactivity can be inferred from studies on analogous dihydroquinolinone systems. A variety of oxidizing agents have been successfully employed for the aromatization of related heterocyclic compounds.

Common reagents for the dehydrogenation of dihydroquinolines and similar N-heterocycles include high-potential quinones such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil, as well as manganese dioxide (MnO₂) mdpi.comnih.gov. DDQ is a widely used reagent for the dehydrogenation of saturated C-C, C-O, and C-N bonds to form aromatic compounds nih.gov. The mechanism typically involves a hydride transfer from the substrate to the quinone, followed by proton transfer nih.gov. For instance, the oxidation of dihydroquinazolin-4-ones to the corresponding aromatic quinazolin-4-ones has been effectively achieved using both DDQ and MnO₂ nih.gov. Similarly, the synthesis of quinolin-4-ones from dihydroquinolinone precursors has been accomplished through oxidation with chloranil mdpi.com.

In addition to quinone-based oxidants, other systems have been developed for the oxidative aromatization of dihydroquinolinones. Inorganic persulfate salts, activated by transition metals like iron or copper, have been identified as efficient and environmentally benign reagents for the oxidation of 3,4-dihydroquinolin-2(1H)-ones to their corresponding quinolin-2(1H)-one derivatives. This method has proven effective for a range of substrates, including those bearing electron-withdrawing groups such as fluorine acs.orgnih.gov. In one study, a fluoro-substituted 3,4-dihydroquinolin-2(1H)-one was successfully aromatized, yielding the product in a moderate yield of 50-60% acs.org. This demonstrates the feasibility of this type of oxidation on a fluorinated quinolinone core.

The choice of oxidant and reaction conditions can be influenced by the substitution pattern on the quinolinone ring. Electron-donating groups can facilitate the oxidation, while electron-withdrawing groups, such as the fluorine atoms in the target compound, may require more forceful conditions or specific reagents to proceed efficiently acs.org.

The table below summarizes oxidation reactions on analogous dihydroquinolinone structures, providing insight into the potential conditions applicable to the 5,6,8-trifluoro-substituted core.

Table 1: Examples of Oxidative Aromatization of Dihydroquinolinone Analogs

Substrate Oxidizing Agent Solvent Conditions Product Yield (%)
Methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate Chloranil - - Methyl 4-hydroxyquinoline-3-carboxylate -
Fluoro-substituted 3,4-dihydroquinolin-2(1H)-one K₂S₂O₈ / CuSO₄·5H₂O MeCN / H₂O Reflux Fluoro-substituted quinolin-2(1H)-one 50-60% acs.org

Advanced Characterization Techniques for Fluorinated 1,4 Dihydroquinolin 4 One Structures

Spectroscopic Methods for Structural Elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For fluorinated quinolones, ¹H, ¹³C, and ¹⁹F NMR are routinely used.

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. In a typical spectrum of a 1,4-dihydroquinolin-4-one core, characteristic signals for the protons on the quinoline (B57606) ring and any substituents can be observed. For instance, the protons at C2 and C3 would appear as distinct signals, often showing coupling to each other.

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms in a molecule. The spectrum of a fluorinated quinolone would show distinct peaks for the carbonyl carbon (C4), the carbons of the quinoline ring, and any substituent carbons. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached fluorine atoms.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. It provides direct information about the fluorine atoms in the molecule. The chemical shifts and coupling constants (J-coupling) between fluorine atoms and between fluorine and hydrogen or carbon atoms are invaluable for confirming the substitution pattern of the fluorine atoms on the quinoline ring.

Table 1: Illustrative NMR Data for a Fluorinated Quinolone Structure

Nucleus Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
¹H 8.50 d 8.0
7.80 dd 8.0, 2.0
7.60 m
¹³C 175.0 (C=O)
150.0 (C-F) d 250
140.0
¹⁹F -110.0 m

Mass Spectrometry (e.g., ESI-TOF MS)

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a soft ionization technique that allows for the accurate mass determination of molecules with minimal fragmentation. copernicus.org This is crucial for confirming the molecular formula of newly synthesized compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, which can be used to determine the elemental composition.

For 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one, ESI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The measured mass would be compared to the calculated theoretical mass to confirm the identity of the compound.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Calculated m/z Observed m/z
[C₉H₄F₃NO + H]⁺ 216.0318 216.0321

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a 1,4-dihydroquinolin-4-one structure, characteristic absorption bands would be observed for the N-H stretch, C=O stretch (ketone), and C-F stretches.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of a fluorinated quinolone would exhibit absorption maxima (λ_max) characteristic of the conjugated π-system of the quinoline core. researchgate.net

Table 3: Typical Spectroscopic Data for a 1,4-Dihydroquinolin-4-one Derivative

Technique Wavenumber (cm⁻¹) / Wavelength (nm) Assignment
IR 3300-3100 N-H stretch
1680-1650 C=O stretch
1300-1000 C-F stretch

Crystallographic Analysis.

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the molecular and crystal structure of a compound. esrf.fr By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This technique would provide unambiguous confirmation of the structure of this compound and reveal details about its solid-state packing and hydrogen bonding network.

Table 4: Illustrative Single Crystal X-ray Diffraction Data for a Quinolone Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.1
β (°) 105.2
V (ų) 915

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. researchgate.net While not providing the detailed atomic coordinates of a single crystal analysis, the PXRD pattern is a characteristic fingerprint of a specific crystalline phase. It is useful for phase identification, assessing sample purity, and studying polymorphism. The diffraction pattern consists of a series of peaks at specific angles (2θ), which are determined by the crystal lattice parameters.

Table 5: List of Compounds Mentioned

Compound Name
This compound
6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

Chromatographic Separations and Analytical Method Development

The development of robust chromatographic methods is a critical step in the analysis of novel fluorinated quinolones. These methods are essential for monitoring the progress of chemical reactions, assessing the purity of the final compound, and identifying any byproducts or impurities.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. It allows for the separation, identification, and quantification of the target compound in a mixture. A well-developed HPLC method can provide crucial information about the purity of a sample and can be used to monitor the progress of a chemical reaction over time.

The development of an efficient HPLC method involves the optimization of several parameters to achieve good resolution and peak shape. For fluorinated quinolones, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components in the mixture.

A Diode-Array Detector (DAD) is frequently used in conjunction with HPLC for the analysis of fluoroquinolones. nih.gov This type of detector can acquire UV-Vis spectra for each peak, which aids in peak identification and purity assessment.

Detailed Research Findings:

A hypothetical HPLC method for the analysis of a reaction mixture containing this compound is presented below. The goal is to separate the starting material, the desired product, and a potential byproduct.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection DAD at 280 nm
Column Temperature 30 °C

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

Using this method, a chromatogram would be generated showing distinct peaks for each component of the reaction mixture. The retention time (RT) of each peak is a characteristic feature that can be used for identification.

Compound Retention Time (min) Peak Area (%)
Starting Material4.55.2
This compound 12.8 92.3
Byproduct15.12.5

Table 2: Hypothetical HPLC Data for a Reaction Mixture

By integrating the area under each peak, the relative abundance of each component can be determined, allowing for the calculation of the product's purity and the reaction's conversion rate.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique that combines the separation power of UPLC with the mass analysis capabilities of tandem mass spectrometry. This technique is particularly valuable for the unambiguous identification of the desired product and the characterization of unknown impurities.

UPLC utilizes columns with smaller particle sizes (<2 µm) compared to traditional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. When coupled with a mass spectrometer, it allows for the determination of the molecular weight of the eluting compounds. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Detailed Research Findings:

For the identification of this compound, a UPLC-MS/MS method would be developed. The UPLC conditions would be similar to the HPLC method but with a faster gradient and a higher flow rate, taking advantage of the smaller particle size of the UPLC column. The mass spectrometer would be operated in positive electrospray ionization (ESI+) mode, as quinolone structures are readily protonated.

Parameter Condition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Injection Volume 2 µL
Ionization Mode ESI+
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan

Table 3: Hypothetical UPLC-MS/MS Method Parameters for the Identification of this compound

The full scan mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The theoretical exact mass of this compound (C₉H₄F₃NO) is 215.0245 g/mol . The measured mass in the high-resolution mass spectrometer would be expected to be very close to this value.

For MS/MS analysis, the [M+H]⁺ ion would be selected and fragmented. The resulting fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.

Parent Ion (m/z) Fragment Ions (m/z) Interpretation
216.0323196.0217Loss of HF
188.0268Loss of CO
168.0162Loss of CO and HF

Table 4: Hypothetical MS/MS Fragmentation Data for [this compound+H]⁺

The combination of retention time from the UPLC and the accurate mass and fragmentation pattern from the MS/MS provides a high degree of confidence in the identification of this compound.

Alternative and Non Biological Applications of 1,4 Dihydroquinolin 4 One Derivatives

Potential in Advanced Materials Science and Engineering

The unique bicyclic structure of 1,4-dihydroquinolin-4-one derivatives makes them valuable building blocks in the field of materials science and crystal engineering. nih.govacs.org These compounds serve as a central scaffold that can be chemically modified to create extensive libraries of molecules with diverse functions, potentially leading to the development of novel materials. nih.govacs.org

The structural framework of these derivatives is conducive to the formation of supramolecular arrangements, which are primarily stabilized by weak molecular interactions like C–H···O and C–H···π. nih.govfigshare.com These interactions are crucial in determining the solid-state packing of the molecules, which in turn influences the macroscopic properties of the material. The ability to fine-tune these interactions through synthetic modifications opens up possibilities for designing materials with specific desired characteristics.

Furthermore, some quinoline (B57606) and dihydroquinoline derivatives have been investigated for their potential as luminescent materials. nih.gov The inherent fluorescence of some dihydroquinolin-4-one derivatives, observable in both solid-state and in solution, suggests their applicability in optoelectronic materials. nih.govresearchgate.net The electron-rich heterocyclic core and the potential for extensive functionalization allow for the tuning of their electronic and photophysical properties, which is a key aspect in the design of organic light-emitting diodes (OLEDs) and chemical sensors. nih.govnih.gov

Table 1: Potential Applications of 1,4-Dihydroquinolin-4-one Derivatives in Materials Science

Application AreaRelevant PropertiesPotential Function
Crystal EngineeringModifiable central scaffold, formation of supramolecular assemblies. nih.govacs.orgDesign of crystalline materials with tailored architectures and properties.
Luminescent MaterialsInherent fluorescence in solid-state and solution. nih.govnih.govActive components in organic light-emitting diodes (OLEDs) and sensors. nih.gov
Optoelectronic MaterialsTunable electronic and photophysical properties. nih.govresearchgate.netDevelopment of novel materials for electronic and optical devices.

Application as Fuel Additives for Enhanced Oxidative Stability (e.g., Biodiesel)

A significant non-biological application of 1,4-dihydroquinolin-4-one derivatives is their use as potential antioxidant additives to improve the oxidative stability of biofuels, such as biodiesel. nih.govacs.orgfigshare.com Biodiesel is susceptible to oxidation during storage, which can lead to the formation of gums and sediments, fuel filter plugging, and corrosion. nih.govresearchgate.net Antioxidants are crucial for preventing this degradation and extending the shelf life of the fuel. nih.govmdpi.com

Dihydroquinolin-4-one derivatives have demonstrated the ability to enhance the oxidative stability of biodiesel by preventing its degradation. nih.govacs.org Their antioxidant potential stems from their ability to quench free radicals and suppress the formation of reactive oxygen species (ROS), thereby preventing peroxidation chain reactions. nih.gov This increased stability helps to preserve the key physicochemical properties of the fuel. nih.govfigshare.com

The effectiveness of these compounds as fuel additives is attributed to their unique structural characteristics, including an electron-rich heterocyclic core that can be readily functionalized. nih.govacs.org By introducing different substituent groups, the antioxidant activity can be modulated. Computational studies, such as those using density functional theory, have been employed to investigate the reactivity of these compounds and understand how their molecular structure relates to their function as fuel additives. nih.govfigshare.com These studies help in identifying the most promising candidates for enhancing the oxidative stability of biodiesel. nih.gov

Table 2: Research Findings on Dihydroquinolin-4-one Derivatives as Biodiesel Additives

Compound ClassMechanism of ActionEffect on Biodiesel
Dihydroquinolin-4-one derivativesQuenching of free radicals, suppression of reactive oxygen species (ROS). nih.govEnhanced oxidative stability, prevention of fuel degradation. nih.govacs.org
Heterocyclic dihydroquinolinone derivativesIncreased stability preventing peroxidation chain reactions. nih.govSlower oxidation process, preservation of physicochemical properties. nih.govfigshare.com

Role in Chemical Probe Development for Mechanistic Studies (general chemical research tools)

While direct applications of 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one as a chemical probe for non-biological mechanistic studies are not extensively documented, the broader class of quinolone and fluoroquinolone derivatives possesses properties that are amenable to such applications. The versatility of the 1,4-dihydroquinolin-4-one scaffold allows for the synthesis of a wide array of derivatives, which is a key requirement for developing probes with specific functionalities. nih.govacs.org

Fluoroquinolones, a closely related class of compounds, are known to chelate with transition metal ions through their carboxylic acid and exocyclic oxygen groups. nih.gov This chelating ability can be exploited in the design of chemical probes. For instance, a molecule that changes its fluorescent or other spectroscopic properties upon binding to a specific metal ion can be used as a sensor for that ion.

The development of synthetic methodologies that allow for diverse functionalization of the quinoline core is crucial for creating tailored chemical probes. rsc.org For example, introducing specific reactive groups or reporter molecules onto the 1,4-dihydroquinolin-4-one framework could enable its use in activity-based protein profiling or for visualizing specific chemical processes in non-biological systems. The ability to create libraries of these compounds facilitates the screening for molecules with the desired properties for a particular mechanistic study. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5,6,8-Trifluoro-1,4-dihydroquinolin-4-one, and how are intermediates like ethyl esters optimized?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline derivatives with β-ketoesters. For example, ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (a key intermediate) is prepared via esterification under reflux conditions using ethanol and sulfuric acid as catalysts . Optimization includes controlling reaction temperature (e.g., 80–100°C) and purification via recrystallization from ethanol/water mixtures to achieve >97% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer : Infrared (IR) spectroscopy identifies the carbonyl stretch (C=O) at ~1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ . Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the dihydroquinolinone scaffold: the C-3 proton appears as a singlet at δ 8.3–8.5 ppm, while fluorine substituents cause splitting patterns in adjacent protons . High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 271.192 (C₁₂H₈F₃NO₃) .

Q. What preliminary pharmacological screening methods are used to assess its bioactivity?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT on A431 epidermal carcinoma cells) are performed at 10–100 μM concentrations, with survival rates quantified via spectrophotometry. Fluorinated analogs like 2-heterylamino-6,7,8-trifluoro-1,3-benzothiazin-4-ones show activity at IC₅₀ ≈ 50 μM, suggesting similar screening protocols for this compound .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking predict its target selectivity and optimize derivatives?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and fluorine atom positions correlate with antibacterial or antitumor activity. For example, 3-acyl-1,4-dihydroquinolin-4-one derivatives were optimized via fragment-based QSAR and molecular dynamics simulations to enhance binding to HDM2 or SerB653 phosphatase . Docking studies (e.g., AutoDock Vina) using crystal structures (PDB: 1T4G) guide substituent modifications to improve binding affinity .

Q. What experimental designs address contradictions in phototoxicity data between in vitro and in vivo models?

  • Methodological Answer : Photodehalogenation under UV light (λ = 254 nm) is studied in phosphate-buffered solutions (pH 7.4) to simulate physiological conditions. Reactive oxygen species (ROS) generation is quantified using fluorescent probes (e.g., Singlet Oxygen Sensor Green). Discrepancies arise from differences in intracellular vs. bulk water environments; thus, nanoscale imaging (e.g., TEM) of surface-adsorbed intermediates is critical .

Q. How do fluorination patterns (5,6,8 vs. 6,7,8 substitution) impact metabolic stability and pharmacokinetics?

  • Methodological Answer : Comparative metabolism studies using liver microsomes (e.g., human CYP3A4) identify defluorination as a major pathway. 5,6,8-Trifluoro derivatives show longer half-lives (t₁/₂ > 4 hrs) than 6,7,8 analogs due to reduced CYP450 binding affinity, confirmed via inhibition assays with ketoconazole .

Q. What strategies resolve analytical challenges in quantifying trace impurities (e.g., hydrolyzed byproducts) during stability testing?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) detects hydrolyzed carboxylic acid derivatives at RT ≈ 5.2 min. Limit of quantification (LOQ) is enhanced to 0.01% via UV detection at 254 nm, validated against USP reference standards .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported cytotoxicity IC₅₀ values across fluorinated quinolinone derivatives?

  • Methodological Answer : Variability arises from cell line specificity (e.g., A431 vs. HeLa) and assay conditions (serum concentration, incubation time). Meta-analysis using standardized protocols (e.g., 24-hr exposure in serum-free media) and normalization to positive controls (e.g., doxorubicin) reduces inter-study variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.